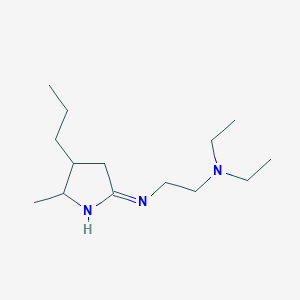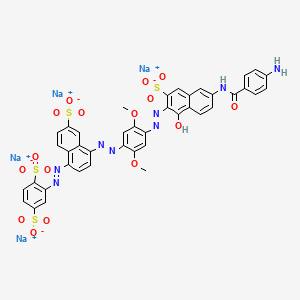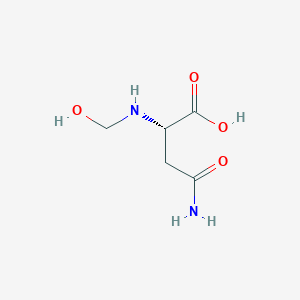![molecular formula C20H22N2O4 B14456485 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione CAS No. 75500-05-9](/img/structure/B14456485.png)
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine moiety in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically catalyzed by acids, such as Brønsted acidic ionic liquids or supported heteropoly acids, under solvent-free conditions . The reaction conditions are mild, often carried out at room temperature, and the catalysts can be reused without significant loss in yield .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by employing heterogeneous catalysis. This allows for easy recovery of the product and recycling of the catalyst, making the process economically and environmentally favorable .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: NBS is commonly used for benzylic oxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and their oxidized or reduced derivatives.
Applications De Recherche Scientifique
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being studied for its potential use as a calcium channel blocker and antihypertensive agent.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A simpler analog with similar biological activities.
1,3-Dimethyluracil: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione is unique due to its benzyloxy substituents, which enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties compared to simpler analogs .
Propriétés
Numéro CAS |
75500-05-9 |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,3-bis(phenylmethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H22N2O4/c23-19-11-12-21(15-25-13-17-7-3-1-4-8-17)20(24)22(19)16-26-14-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clé InChI |
DAZQJFOIWPUTBD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N(C1=O)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


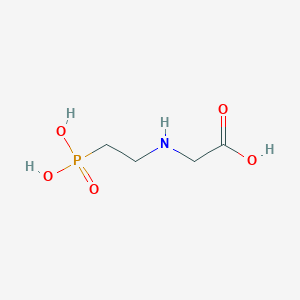
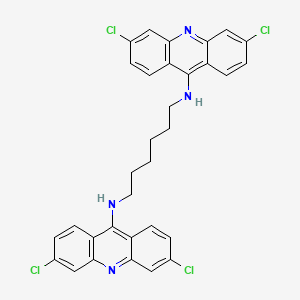
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
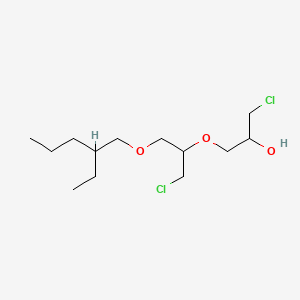
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
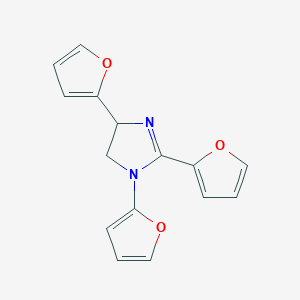
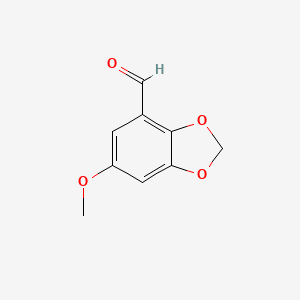
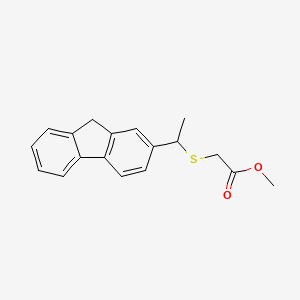
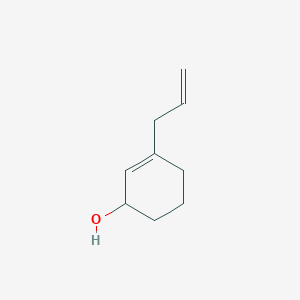
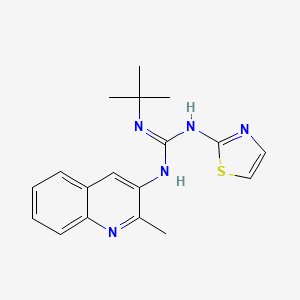
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
